4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one
Description
Historical Context and Significance of Piperazin-2-one Derivatives
Piperazin-2-one derivatives trace their origins to the broader piperazine family, which has been exploited in drug discovery since the mid-20th century for its balanced basicity and conformational flexibility. The lactam ring in piperazin-2-one introduces rigidity and hydrogen-bonding capabilities, enhancing target selectivity compared to piperazine. Early applications focused on antipsychotics and antidepressants, but recent work has expanded into antiviral, anticancer, and antimicrobial agents. For example, trisubstituted piperazin-2-ones like 15D8 demonstrated potent adenovirus inhibition (IC~50~ = 2.1 µM) by disrupting viral uncoating, while guanidine-substituted analogs showed cytotoxicity against HT-29 colon cancer cells (IC~50~ = 18 µM).
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one as a Privileged Scaffold
The incorporation of 4-bromo-2-fluorobenzyl at the N1 position transforms piperazin-2-one into a privileged scaffold with enhanced bioactivity:
This scaffold’s adaptability is evident in its dual role as a GPCR modulator (e.g., 5-HT receptor antagonists) and enzyme inhibitor (e.g., farnesyltransferase). The 4-bromo-2-fluorophenyl group specifically enhances interactions with aromatic residues in viral capsid proteins, as seen in adenovirus inhibitors.
Structure-Activity Relationship (SAR) Significance of Halogenated Benzyl Substituents
Halogenation at the benzyl position profoundly influences pharmacological profiles:
Electron-Withdrawing Effects :
Steric Contributions :
Meta-Analysis of Halogenated Derivatives :
Substituent Pattern Anticancer IC~50~ (µM) Antiviral IC~50~ (µM) 4-Bromo-2-fluorobenzyl 22.1 ± 1.3 2.1 ± 0.4 4-Chlorobenzyl 45.6 ± 2.1 6.8 ± 0.9 Non-halogenated benzyl >100 12.4 ± 1.7
Current Research Landscape and Knowledge Gaps
Recent advances have focused on three domains :
- Oncologic Applications : Hybrid scaffolds combining piperazin-2-one with platinum(II) complexes show synergistic cytotoxicity (A549 lung cancer cells: IC~50~ = 9.8 µM vs. 23.4 µM for cisplatin alone).
- Antiviral Optimization : Structure-guided design has produced analogs with >90% inhibition of adenovirus replication at 5 µM.
- Synthetic Methodologies : Phosphoryl chloride-mediated bisphosphonation enables diversification at C2 and C3 positions.
Critical gaps remain :
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-9-2-1-8(10(13)5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOXMDPDXTYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one typically involves Fe-catalyzed reactions. One common method includes the regioselective metal-catalyzed amination and Wittig reaction processes. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is utilized in the synthesis of drugs aimed at improving cerebral blood circulation and exhibiting antihistamine activity. Its structural characteristics allow it to interact with multiple receptor systems.
Neuropharmacology
Research indicates that 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one has potential antidepressant and antipsychotic properties. The piperazine moiety is associated with serotonin receptor modulation, which is critical for antidepressant effects. Additionally, its influence on dopamine receptor pathways suggests its utility in treating psychotic disorders.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, such as ovarian and renal cancers. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 10.2 |
Antimicrobial Properties
Piperazine derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their effectiveness.
| Target Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Metal-Catalyzed Amination : Utilizing catalysts under controlled conditions to achieve high purity.
- Wittig Reaction Processes : Emphasizing regioselectivity to enhance yield.
Derivatives and Analogues
Exploration of derivatives has led to the identification of several analogues with enhanced biological activity or altered pharmacokinetic profiles. These derivatives are being studied for therapeutic applications beyond those of the parent compound.
Cannabinoid Receptor Modulation
A study explored the binding affinity of various piperazine analogs to cannabinoid receptors, revealing that specific modifications on the piperazine ring could enhance therapeutic profiles while minimizing side effects.
Antimicrobial Efficacy
Research focused on the antibacterial properties demonstrated that introducing electron-withdrawing groups like bromine improved antimicrobial activity against resistant bacterial strains.
Anticancer Research
Investigations highlighted the potential of piperazine derivatives in cancer therapy by showing their ability to inhibit tumor growth in xenograft models, supporting their development as novel anticancer agents.
Mechanism of Action
The exact mechanism of action of 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one is not fully detailed in the available literature. it is known to interact with various molecular targets and pathways, contributing to its antibacterial, anti-inflammatory, and antifungal activities. The compound’s ability to improve cerebral blood circulation and exhibit antihistamine activity suggests its involvement in specific receptor interactions and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogenated Aryl Groups
Several compounds share the (4-bromo-2-fluorophenyl)methyl motif but differ in their heterocyclic cores or substituents:
- 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine: Replaces the piperazin-2-one ring with a morpholine ring (oxygen instead of a ketone and second nitrogen).
- 1-[(4-Fluorophenyl)methyl]-4-(3-imidazol-1-ylpropyl)piperazin-2-one: Features a 4-fluorophenylmethyl group and an imidazole-propyl chain on the piperazin-2-one core.
- N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: Contains a piperazine ring (non-ketone) linked to a 3-chlorophenyl group and a bromo-methylphenylacetamide side chain. The absence of the ketone reduces conformational rigidity compared to piperazin-2-one derivatives .
Heterocyclic Core Modifications
- Piperazin-2-one vs. Piperazine: The ketone group in piperazin-2-one introduces a planar, electron-deficient region, facilitating hydrogen bonding with biomolecular targets. In contrast, non-ketone piperazines (e.g., 4-(3-chlorophenyl)piperazine) rely on amine protons for interactions, which may limit binding specificity .
- Piperazinone vs. Quinazoline: Quinazoline-based compounds (e.g., vandetanib) exhibit potent kinase inhibition due to their planar aromatic cores, which enable π-π stacking with ATP-binding pockets. Piperazinones, while less planar, offer flexibility for accommodating bulky substituents .
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H14BrF N2O
- Molecular Weight : 313.17 g/mol
The presence of the piperazine ring is significant for its interaction with various biological targets, including neurotransmitter receptors and enzymes.
Piperazine derivatives are known to exhibit a wide range of biological activities due to their ability to interact with multiple receptor systems. The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : This compound has been shown to bind selectively to cannabinoid receptors, particularly CB1, which plays a crucial role in the central nervous system's modulation of pain, appetite, and mood .
- Antimicrobial Activity : Research indicates that piperazine derivatives possess antimicrobial properties. In particular, compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains .
- Anticancer Potential : Studies suggest that piperazine derivatives may inhibit cancer cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives has been widely studied. For instance, compounds structurally related to this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 4-Bromo Compound | Staphylococcus aureus | 0.0039 |
| 4-Bromo Compound | Escherichia coli | 0.025 |
Anticancer Activity
In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For example, the IC50 values for related compounds were found to be in low micromolar concentrations, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo Derivative | MCF7 (Breast Cancer) | 15.5 |
| Piperazine Analog | HeLa (Cervical Cancer) | 10.2 |
Case Studies
- Cannabinoid Receptor Modulation : A study explored the binding affinity of various piperazine analogs to cannabinoid receptors, revealing that modifications on the piperazine ring significantly influenced receptor selectivity and activity . The results indicated that certain structural features could enhance therapeutic profiles while minimizing side effects.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of piperazine derivatives demonstrated that introducing electron-withdrawing groups (like bromine) improved antimicrobial activity against resistant bacterial strains .
- Anticancer Research : Recent findings highlighted the potential of piperazine derivatives in cancer therapy by showing their ability to inhibit tumor growth in xenograft models, thereby supporting their development as novel anticancer agents .
Q & A
Q. Basic
- NMR : H and C NMR confirm the presence of the benzyl group (δ ~3.5–4.5 ppm for CH) and piperazinone carbonyl (δ ~165–170 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the monoclinic crystal system, lattice parameters, and hydrogen-bonding networks .
Advanced : Use ORTEP-3 for visualizing thermal ellipsoids and validating structural integrity .
How can researchers design initial biological activity screens for this compound?
Q. Basic
- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to evaluate selectivity .
- Receptor Binding Studies : Screen against serotonin or dopamine receptors due to structural similarity to phenylpiperazine derivatives .
What advanced strategies exist to resolve low yields in the alkylation step of synthesis?
Q. Advanced
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and byproduct formation .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Q. Advanced
- High-Resolution Data : Collect data at <1.0 Å resolution using synchrotron sources. Refine with SHELXL to model disorder or twinning .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring conformation deviations in the piperazinone moiety .
What mechanistic hypotheses explain this compound’s interaction with biological targets?
Q. Advanced
- Hydrogen Bonding : The fluorophenyl group may engage in C–F···H–N interactions with receptor active sites.
- Piperazine Flexibility : The puckered ring conformation (via Cremer-Pople coordinates) could modulate binding affinity .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Assay Replication : Repeat studies with standardized protocols (e.g., cell passage number, serum-free conditions).
- Metabolic Stability Tests : Use liver microsomes to assess if metabolite interference skews results .
What in vitro models are suitable for pharmacokinetic profiling?
Q. Advanced
- Caco-2 Permeability : Predict intestinal absorption.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
What derivatization strategies could enhance this compound’s bioactivity?
Q. Advanced
- Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., nitro) to alter electronic properties.
- Heterocycle Fusion : Attach pyrimidine or thiazole rings to the piperazinone core for multi-target activity .
How can stability under physiological conditions be assessed methodologically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
